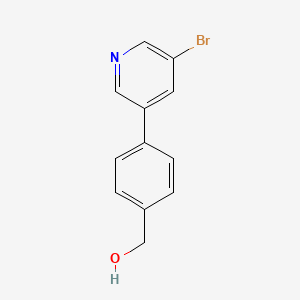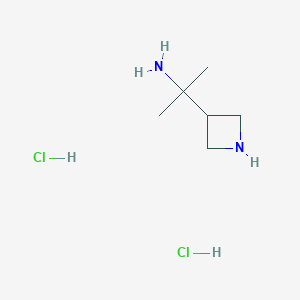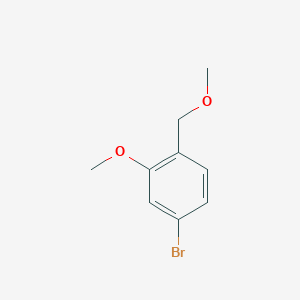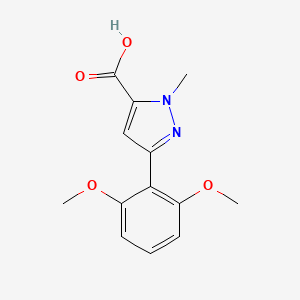
5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a 3,4-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms at the 3rd and 4th positions .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 3,4-Dichlorophenyl isocyanate, a related compound, is used as a chemical intermediate in organic synthesis . A patent describes a process for preparing sertraline hydrochloride from sertralone, which may provide insights into the synthesis of related compounds . Another patent describes a method for preparing 3, 4-dichloro phenyl isocyanate, which could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl group, and a 3,4-dichlorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole ring and the 3,4-dichlorophenyl group. For instance, imidazole, a related compound, is known to exhibit a broad range of chemical and biological properties . Similarly, 3,4-Dichlorophenyl isocyanate is used as a chemical intermediate and in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
The compound’s structure suggests potential in the synthesis of therapeutic agents. Its pyrazole core is a common motif in pharmaceuticals, and the dichlorophenyl group could be leveraged for its bioactivity. For instance, imidazole derivatives, which share some structural similarities, are known for their broad range of biological activities, including antibacterial and antifungal properties . This suggests that our compound could be a precursor in synthesizing new drugs with similar or improved therapeutic profiles.
Pharmacology: Drug Interaction and Efficacy Enhancement
In pharmacology, the compound could be used to study drug interactions, particularly how structural modifications affect the efficacy and potency of drugs. It could also be used to enhance the properties of existing drugs, such as increasing solubility or stability, which are crucial factors in drug development .
Mechanism of Action
Target of Action
The compound “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” is structurally similar to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an algicide and herbicide that inhibits photosynthesis . Therefore, it’s plausible that the compound might also target the photosynthetic machinery in plants and algae.
Mode of Action
DCMU, a structurally related compound, blocks the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to turn light energy into chemical energy . It’s possible that “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” might have a similar mode of action.
Biochemical Pathways
The inhibition of photosynthesis by DCMU affects the photosynthetic electron transport chain, which is a crucial part of the light-dependent reactions in photosynthesis . This could lead to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis .
Pharmacokinetics
DCMU is a solid compound that is slightly soluble in water , which could affect its absorption and distribution in the environment.
Result of Action
The inhibition of photosynthesis can lead to a decrease in plant growth and productivity. In the case of algae, this could result in a decrease in algal blooms, which could have various ecological impacts .
Action Environment
The action of “5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid” could be influenced by various environmental factors. For instance, its solubility might affect its distribution in aquatic environments. Furthermore, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the broad range of chemical and biological properties exhibited by related compounds , there could be many potential avenues for future research.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-16-11(12(17)18)6-10(15-16)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNMWMOQUFVLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)










